molecular formula C10H14N2O4 B14893605 Methyl 3-[(dimethyl-1,2-oxazol-4-yl)formamido]propanoate

Methyl 3-[(dimethyl-1,2-oxazol-4-yl)formamido]propanoate

Cat. No.: B14893605
M. Wt: 226.23 g/mol
InChI Key: YMEZIJBLDHBUPH-UHFFFAOYSA-N
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Description

Methyl 3-(3,5-dimethylisoxazole-4-carboxamido)propanoate is a chemical compound with the molecular formula C10H14N2O4 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,5-dimethylisoxazole-4-carboxamido)propanoate typically involves the reaction of 3,5-dimethylisoxazole-4-carboxylic acid with appropriate reagents to form the desired ester. One common method includes the esterification of 3,5-dimethylisoxazole-4-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl 3-(3,5-dimethylisoxazole-4-carboxamido)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-dimethylisoxazole-4-carboxamido)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-(3,5-dimethylisoxazole-4-carboxamido)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(3,5-dimethylisoxazole-4-carboxamido)propanoate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include modulation of enzyme activity, alteration of signal transduction pathways, and interference with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylisoxazole-4-carboxylic acid: A precursor in the synthesis of Methyl 3-(3,5-dimethylisoxazole-4-carboxamido)propanoate.

    Methyl 3-(3,5-dimethylisoxazole-4-carboxamido)butanoate: A similar compound with a butanoate ester group instead of a propanoate ester group.

Uniqueness

Methyl 3-(3,5-dimethylisoxazole-4-carboxamido)propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 3-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]propanoate

InChI

InChI=1S/C10H14N2O4/c1-6-9(7(2)16-12-6)10(14)11-5-4-8(13)15-3/h4-5H2,1-3H3,(H,11,14)

InChI Key

YMEZIJBLDHBUPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCCC(=O)OC

Origin of Product

United States

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